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Compound of Interest

Compound Name: Bis(2-ethylhexyl)amine

Cat. No.: B7767626

A Spectroscopic Guide to Bis(2-
ethylhexyl)amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for bis(2-
ethylhexyl)amine, a secondary amine utilized in various chemical synthesis and industrial
applications. The following sections detail its characteristic signatures in Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for
its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical and spectral data for bis(2-ethylhexyl)amine are summarized below, providing a
quick reference for its fundamental properties.

Property Value

Molecular Formula CieHssN

Molecular Weight 241.46 g/mol
Appearance Clear, colorless liquid[1]
CAS Number 106-20-7
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of bis(2-ethylhexyl)amine by
providing information about the chemical environment of its hydrogen and carbon atoms.

'H NMR Spectral Data

The proton NMR spectrum of bis(2-ethylhexyl)amine exhibits characteristic signals
corresponding to the different types of protons in the molecule. The chemical shifts () are
typically reported in parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Spectral Data for Bis(2-ethylhexyl)amine

Chemical Shift (ppm) Multiplicity Assignment

-CHz-N- (Methylene adjacent
~2.4-26 Doublet )

to Nitrogen)
~1.4-1.6 Multiplet -CH- (Methine)

-CH2- (Methylene groups in the
~1.2-14 Multiplet ( _ Y grotp

hexyl chain)
~0.8-1.0 Triplet -CHs (Terminal methyl groups)

Note: The N-H proton signal can be broad and its chemical shift is variable, often appearing
between 0.5-5.0 ppm, depending on concentration and solvent.

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the bis(2-ethylhexyl)amine molecule. The spectrum is typically recorded in a deuterated

solvent such as chloroform-d (CDCI3)[2].

Table 2: 3C NMR Spectral Data for Bis(2-ethylhexyl)amine in CDCls

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://spectrabase.com/spectrum/BgrOP6xFRby
https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm)

Assignment

-CHz-N- (Methylene carbon adjacent to

L9 Nitrogen)

~39.8 -CH- (Methine carbon)

~31.5 -CHz- (Methylene carbon in the hexyl chain)

~29.0 -CHz- (Methylene carbon in the hexyl chain)

~24.1 -CHz- (Methylene carbon in the ethyl group)

~23.1 -CHz- (Methylene carbon in the hexyl chain)

141 -CHs (Terminal methyl carbon of the hexyl
group)

~11.1 -CHs (Terminal methyl carbon of the ethyl group)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. As a secondary amine, bis(2-ethylhexyl)amine shows a

characteristic N-H stretching vibration.

Table 3: Key IR Absorption Bands for Bis(2-ethylhexyl)amine

Wavenumber (cm~—2) Intensity Assignment

N-H Stretch (Secondary
~3300 - 3500 Weak _

Amine)
~2850 - 2960 Strong C-H Stretch (Aliphatic)
~1460 - 1470 Medium C-H Bend (Methylene)
~1380 - 1385 Medium C-H Bend (Methyl)
~1020 - 1250 Medium C-N Stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For bis(2-ethylhexyl)amine, electron ionization (El) is a
common method.

Table 4: Major Fragments in the Mass Spectrum of Bis(2-ethylhexyl)amine

Assignment of Fragment

mlz Relative Intensity
lon
241 Low [M]* (Molecular lon)
[CH3(CH2)3CH(C2Hs)CH2NHC
142 Strong
Hz]* (a-cleavage)
44 Medium [CH3CH2NH]*
43 Medium [CsHA]+
30 Medium [CH2NHz]*

Note: The molecular ion peak for aliphatic amines can be of low intensity. The base peak is
often the result of a-cleavage next to the nitrogen atom.[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data
presented.

NMR Spectroscopy Protocol

o Sample Preparation: A small amount of bis(2-ethylhexyl)amine (typically 5-25 mg for *H
NMR and 50-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated
solvent, such as chloroform-d (CDCIs), in a 5 mm NMR tube.[3] The solution should be
homogeneous and free of any particulate matter.

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C
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NMR, a larger number of scans is typically required due to the lower natural abundance of
the 13C isotope.

o Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCls at
7.26 ppm for *H and 77.16 ppm for 13C) or an internal standard such as tetramethylsilane
(TMS).

FTIR Spectroscopy Protocol (ATR Method)

As bis(2-ethylhexyl)amine is a liquid, Attenuated Total Reflectance (ATR) is a convenient
method that requires minimal sample preparation.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Application: A small drop of neat bis(2-ethylhexyl)amine is placed directly onto the
ATR crystal, ensuring complete coverage.

o Data Acquisition: The sample spectrum is then recorded. The instrument software
automatically subtracts the background spectrum to produce the final infrared spectrum of
the sample.

o Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g.,
isopropanol) and dried.

Mass Spectrometry Protocol (GC-MS with Electron
lonization)

o Sample Introduction: A dilute solution of bis(2-ethylhexyl)amine in a volatile organic solvent
is injected into the gas chromatograph (GC). The GC separates the analyte from any
impurities before it enters the mass spectrometer.

« lonization: In the ion source, the gaseous analyte molecules are bombarded with a beam of
high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer.

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://www.benchchem.com/product/b7767626?utm_src=pdf-body
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of bis(2-ethylhexyl)amine is depicted in the
following diagram.

Sample Preparation
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e
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Caption: Workflow for the spectroscopic characterization of bis(2-ethylhexyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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